REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:17])=[C:4](/[CH:8]=[CH:9]/[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1>[Pd].C(O)C.C1COCC1>[NH2:1][C:2]1[C:3]([F:17])=[C:4]([CH2:8][CH2:9][C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1660 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)/C=C/C(=O)OC(C)(C)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously at atmospheric pressure under an atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through kieselguhr
|
Type
|
WASH
|
Details
|
the filter residue was washed repeatedly with ethanol/THF
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1→10:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=CC1)CCC(=O)OC(C)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |